Cas no 117428-95-2 (Methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate)

Methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate structure
117428-95-2 structure
Product Name:Methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate
N.o CAS:117428-95-2
MF:C12H13ClO3
MW:240.682822942734
CID:4524207
PubChem ID:53394840
Update Time:2025-04-24

Methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate
    • methyl (Z)-2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate
    • 2-(Chloromethyl)-alpha-(methoxymethylene)-, methyl ester, (alphaE)-benzeneacetic acid
    • DTXSID301035704
    • Benzeneacetic acid, 2-(chloromethyl)-alpha-(methoxymethylene)-, methyl ester
    • methyl 2-Chloromethylphenyl-3-methoxyacrylate
    • methyl (2Z)-2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate
    • NS00077860
    • DS-017488
    • methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate
    • 3-Methoxy-2-(2-(chloromethyl)phenyl)acrylic acid methyl ester
    • METHYL (2E)-2-[2-(CHLOROMETHYL)PHENYL]-3-METHOXYPROP-2-ENOATE
    • methyl 2-(2-chloromethylphenyl)-3-methoxyacrylate
    • methyl 2-[2-(chloromethyl)phenyl]-3-methoxypropenoate
    • QHBMFLGCOYKWJH-UHFFFAOYSA-N
    • 117428-95-2
    • Inchi: 1S/C12H13ClO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3
    • Chave InChI: QHBMFLGCOYKWJH-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC=CC=1C(=COC)C(=O)OC

Propriedades Computadas

  • Massa Exacta: 240.0553220 g/mol
  • Massa monoisotópica: 240.0553220 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 263
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.4
  • Superfície polar topológica: 35.5
  • Peso Molecular: 240.68

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